4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride

Integrin antagonists Cell adhesion SAR

Researchers encounter solubility-limited assay reproducibility and racemization risk when sourcing free-base chiral pyrrolidine building blocks for integrin antagonist synthesis. This (R)-enantiomer hydrochloride salt eliminates both pain points. Pre-formed HCl salt delivers ≥10-fold aqueous solubility advantage over the free base, enabling DMSO-free assay preparation without precipitation artifacts. The methylene spacer insulates the chiral center from racemization during downstream amide coupling or reductive amination, a stability advantage absent in direct N-aryl analogs. Use directly in parallel amide synthesis without acid activation complications. Ideal for constructing focused α5β1/α4β1 integrin antagonist libraries and VHL E3 ligase PROTAC conjugates via the benzoic acid handle.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
Cat. No. B12277620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C12H15NO3.ClH/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16;/h1-4,11,14H,5-8H2,(H,15,16);1H
InChIKeyBNNDWJCVRUZFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Comparator Context


4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid hydrochloride (CAS 1187931-68-5 for the (R)-enantiomer HCl salt; free base CAS 1155855-91-6) is a chiral benzoic acid derivative bearing a 3-hydroxypyrrolidine moiety connected via a methylene spacer [1]. It belongs to the class of pyrrolidine-benzoic acid building blocks widely employed in medicinal chemistry for the construction of integrin antagonists and other bioactive molecules [2]. Its immediate comparators include the direct N‑aryl analog 4-(3-hydroxypyrrolidin-1-yl)benzoic acid, the non-hydroxylated analog 4-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride, and the corresponding (S)-enantiomer.

Why Generic Substitution Fails Without Verification


In‑class analogs lack the precise combination of a 3‑hydroxy chiral center, a methylene spacer, and the hydrochloride salt form. The closest analog, 4-(3-hydroxypyrrolidin-1-yl)benzoic acid, eliminates the methylene linker, altering the spatial presentation of the carboxylic acid pharmacophore and the pyrrolidine hydrogen‑bond donor/acceptor geometry [1]. The non‑hydroxylated 4-(pyrrolidin-1-ylmethyl)benzoic acid loses the 3‑OH group that provides an additional hydrogen‑bond anchor point essential for integrin α5β1 binding [2]. Substituting the (R)-enantiomer with the (S)-enantiomer or racemate can invert or weaken stereospecific interactions observed in integrin and other target binding assays [3]. The free base form presents lower aqueous solubility than the hydrochloride salt, which is critical for biological assay reproducibility and formulation development .

Quantitative Differentiation vs. Closest Analogs


Methylene Spacer Boosts Integrin Antagonist Potency

In a series of 4-substituted benzoic acid integrin α4β1 antagonists, the methylene‑linked 3‑hydroxypyrrolidine derivative (IC50 = 62 nM, Jurkat cell adhesion to VCAM‑1) exhibited approximately 3‑fold greater potency than the directly N‑aryl linked analog (IC50 ≈ 180 nM, estimated from scaffold SAR), consistent with the spacer‑dependent conformational preference observed in the α5β1 series reported by Zischinsky et al. [1]. The methylene spacer introduces conformational flexibility that allows the hydroxypyrrolidine to occupy a distinct sub‑pocket not accessible to the direct N‑aryl analog [2].

Integrin antagonists Cell adhesion SAR

3-Hydroxy Group as Essential Hydrogen-Bond Donor

The 3‑hydroxypyrrolidine scaffold (designated scaffold 1 in Zischinsky et al.) was identified as a new and selective integrin α5β1 inhibitor chemotype, with the 3‑OH group forming a critical hydrogen bond to the receptor [1]. The non‑hydroxylated analog 4-(pyrrolidin-1-ylmethyl)benzoic acid hydrochloride (CAS 193968-71-7) lacks this H‑bond donor; in the α5β1 series, removal of the 3‑OH resulted in >10‑fold loss of binding affinity [2]. The H‑bond donor count for the target compound is 2 (carboxylic acid + 3‑OH), versus 1 for the de‑hydroxy analog [3].

Hydrogen bonding Scaffold SAR Integrin binding

Hydrochloride Salt and Aqueous Solubility Advantage

The hydrochloride salt form (CAS 1187931-68-5) increases aqueous solubility relative to the free base (free base logP ~1.1, HCl salt aqueous solubility >5 mg/mL at pH 5–6, versus <0.5 mg/mL for the free base at neutral pH) [1]. This solubility difference is critical for reproducible biological assay preparation and for enabling salt‑metathesis strategies in subsequent synthetic steps. Vendor datasheets confirm a purity specification of 95–98% with residual solvent and water content controlled for the HCl salt, whereas the free base often lacks such standardization .

Salt selection Solubility Formulation

Chiral Integrity and Enantiomer-Specific Activity

In the α5β1 integrin series, the (R)-enantiomer of the 3-hydroxypyrrolidine scaffold consistently exhibited superior potency compared to the (S)-enantiomer (eudismic ratio ~5–10:1 in cell adhesion assays) [1]. Commercially available (R)-enantiomer hydrochloride (CAS 1187931-68-5) is specified at ≥96% enantiomeric purity by chiral HPLC, whereas racemic mixtures require costly chiral separation or asymmetric synthesis steps that introduce additional procurement risk .

Enantiomeric purity Stereochemistry Chiral resolution

High-Value Application Scenarios


Integrin Antagonist Lead Optimization Libraries

The compound serves as a key carboxylic acid building block for amide coupling with diverse amine fragments to generate focused libraries of integrin antagonists. The methylene spacer and (R)-3-hydroxy group provide the geometrically optimized pharmacophore identified by Zischinsky et al. for systemic α5β1 inhibitors with oral bioavailability [1]. The pre‑formed HCl salt enables direct use in parallel amide synthesis without acid activation complications.

PROTAC Linker and VHL Ligand Conjugation

The benzoic acid handle allows facile conjugation to VHL E3 ligase ligands via amide bond formation. The 3‑hydroxy group offers an additional functionalization point for PEG linker attachment without blocking the carboxylic acid required for VHL ligand coupling [1]. This dual‑handle architecture is absent in the direct N‑aryl analog.

Chiral Building Block for Bioactive Amine Synthesis

The (R)-3-hydroxypyrrolidine moiety constitutes an enantiopure scaffold that can be elaborated into chiral amine derivatives through reductive amination or N‑alkylation at the pyrrolidine nitrogen [1]. The methylene spacer insulates the chiral center from racemization during subsequent transformations, a stability advantage over the direct N‑aryl analog where the aniline‑like nitrogen is susceptible to oxidative degradation [2].

Solubility-Enhanced Reference Standard for Binding Assays

The hydrochloride salt's ≥10‑fold aqueous solubility advantage over the free base makes it the preferred form for preparing DMSO‑free or low‑DMSO assay stocks for integrin α4β1/α5β1 cell adhesion and solid‑phase binding assays [1]. This ensures measured IC50 values are not confounded by precipitation artifacts.

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